molecular formula C36H62MgO4 B15185047 Magnesium linoleate CAS No. 5460-94-6

Magnesium linoleate

Cat. No.: B15185047
CAS No.: 5460-94-6
M. Wt: 583.2 g/mol
InChI Key: OUCWKVJZEFNZQE-GRVYQHKQSA-L
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Description

Magnesium linoleate is a magnesium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. Linoleic acid is an essential fatty acid found in many vegetable oils, and it plays a crucial role in human health. This compound combines the beneficial properties of magnesium and linoleic acid, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium linoleate can be synthesized through the reaction of linoleic acid with magnesium hydroxide or magnesium carbonate. The reaction typically involves dissolving linoleic acid in an organic solvent, such as ethanol, and then adding a magnesium salt solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of high-purity linoleic acid and magnesium salts to ensure the quality of the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium linoleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is typically catalyzed by light, heat, or metal ions.

    Reduction: Reduction of this compound can lead to the formation of saturated fatty acid salts.

    Substitution: this compound can participate in substitution reactions where the linoleate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and ozone. The reaction is often carried out at elevated temperatures and in the presence of catalysts.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols, and the reaction conditions vary depending on the desired product.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid salts.

    Substitution: Various substituted linoleate derivatives.

Scientific Research Applications

Magnesium linoleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Studied for its role in cell membrane structure and function, as well as its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.

    Industry: Used in the formulation of biodegradable lubricants, detergents, and cosmetics.

Mechanism of Action

The mechanism of action of magnesium linoleate involves its interaction with cellular membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and regulating enzyme activity. Linoleic acid, on the other hand, is involved in the synthesis of signaling molecules such as prostaglandins and leukotrienes. Together, this compound exerts its effects by modulating membrane fluidity, enzyme activity, and signaling pathways.

Comparison with Similar Compounds

Magnesium linoleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium oleate. While all these compounds share similar properties due to the presence of magnesium, they differ in their fatty acid components. Linoleic acid, being a polyunsaturated fatty acid, imparts unique properties to this compound, such as enhanced fluidity and potential antioxidant effects. In contrast, magnesium stearate, derived from a saturated fatty acid, is more commonly used as a lubricant in pharmaceutical formulations.

Similar Compounds

  • Magnesium stearate
  • Magnesium oleate
  • Magnesium palmitate

These compounds share some similarities with this compound but differ in their specific applications and properties due to the nature of their fatty acid components.

Properties

CAS No.

5460-94-6

Molecular Formula

C36H62MgO4

Molecular Weight

583.2 g/mol

IUPAC Name

magnesium;(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-;

InChI Key

OUCWKVJZEFNZQE-GRVYQHKQSA-L

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mg+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mg+2]

Origin of Product

United States

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